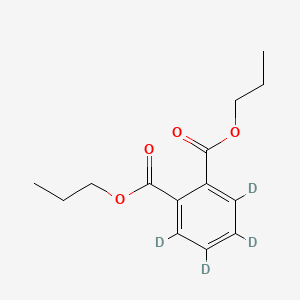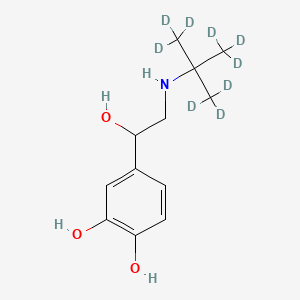
Colterol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colterol-d9 is a deuterium-labeled analogue of Colterol, a compound known for its role as a short-acting β2-adrenoreceptor agonist. The molecular formula of this compound is C12H10D9NO3, and it has a molecular weight of 234.34. This compound is primarily used in scientific research, particularly in the fields of proteomics and neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Colterol-d9 involves the incorporation of deuterium atoms into the Colterol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the product. The production methods are designed to meet the stringent requirements of research applications, ensuring that the compound is free from contaminants and impurities .
Chemical Reactions Analysis
Types of Reactions: Colterol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Colterol-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies of β2-adrenoreceptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies .
Mechanism of Action
Colterol-d9 exerts its effects by acting as a β2-adrenoreceptor agonist. This means it binds to and activates β2-adrenoreceptors, which are a type of G protein-coupled receptor found in various tissues, including the lungs, heart, and skeletal muscles. Activation of these receptors leads to a cascade of intracellular signaling events that result in bronchodilation, increased heart rate, and enhanced muscle contraction. The deuterium labeling in this compound allows researchers to study these mechanisms with greater precision, as the deuterium atoms can be tracked using various analytical techniques .
Comparison with Similar Compounds
Colterol: The non-deuterated analogue of Colterol-d9, also a β2-adrenoreceptor agonist.
Bitolterol: Another β2-adrenoreceptor agonist with similar pharmacological properties.
Terbutaline: A β2-adrenoreceptor agonist used in the treatment of asthma and other respiratory conditions.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling. This modification enhances the stability of the compound and allows for more precise tracking in metabolic and pharmacokinetic studies. The deuterium atoms also reduce the rate of metabolic degradation, potentially leading to longer-lasting effects compared to non-deuterated analogues .
Properties
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMOUBHYUFTDM-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747305 |
Source


|
| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-08-0 |
Source


|
| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
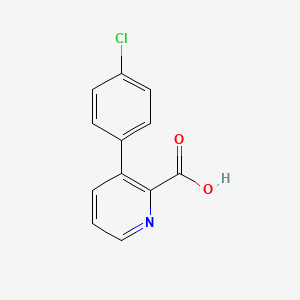
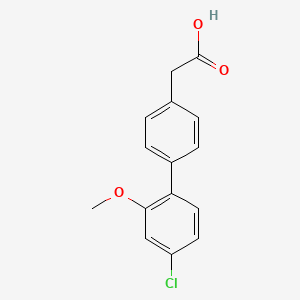
![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)
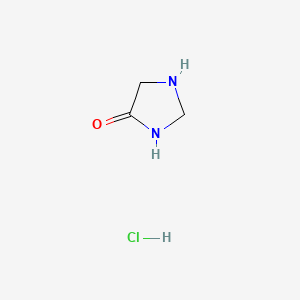


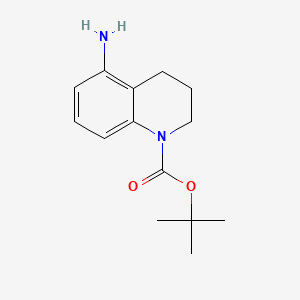



![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)
